molecular formula C23H18N2O5S B4948957 dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate

dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate

Cat. No.: B4948957
M. Wt: 434.5 g/mol
InChI Key: AIAQIIQCOWDGRT-UHFFFAOYSA-N
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Description

Dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate typically involves the reaction of 10H-phenothiazine with terephthaloyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reaction of 10H-phenothiazine with terephthaloyl chloride: This step forms an intermediate phenothiazine-terephtaloyl compound.

    Esterification with methanol: The intermediate is then esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides, while reduction may produce phenothiazine derivatives with additional hydrogen atoms.

Scientific Research Applications

Dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may be explored for similar uses.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate involves its interaction with molecular targets such as neurotransmitter receptors in the brain. Phenothiazine derivatives are known to block dopamine receptors, which can help alleviate symptoms of psychosis. The compound may also interact with other pathways, such as those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: A phenothiazine derivative with antipsychotic properties.

Uniqueness

Dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate is unique due to its specific structure, which combines the phenothiazine core with a terephthalate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

dimethyl 2-(phenothiazine-10-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-21(26)14-11-12-15(22(27)30-2)16(13-14)24-23(28)25-17-7-3-5-9-19(17)31-20-10-6-4-8-18(20)25/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAQIIQCOWDGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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